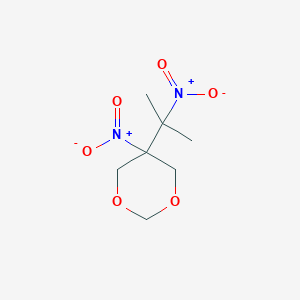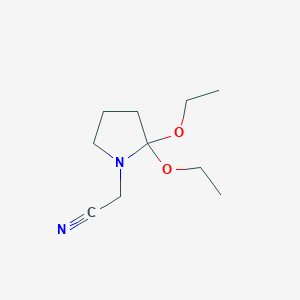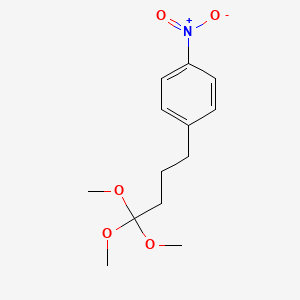
Anthracene, 1,9-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthracene, 1,9-dibromo- is an organic chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two bromine atoms substituted at the 1 and 9 positions of the anthracene molecule. It is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 1,9-dibromo- typically involves the bromination of anthracene. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 and 9 positions .
Industrial Production Methods
Industrial production of Anthracene, 1,9-dibromo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The brominated product is then purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Anthracene, 1,9-dibromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Stille and Suzuki coupling reactions to form extended conjugated systems.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are employed in Stille and Suzuki coupling reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
The major products formed from these reactions include various substituted anthracene derivatives, which have applications in organic electronics and materials science .
Wissenschaftliche Forschungsanwendungen
Anthracene, 1,9-dibromo- has a wide range of applications in scientific research:
Organic Electronics: It is used in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) due to its excellent photophysical properties.
Biological Studies: Derivatives of Anthracene, 1,9-dibromo- are explored for their antimicrobial and anti-inflammatory activities.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which Anthracene, 1,9-dibromo- exerts its effects is primarily through its ability to participate in photophysical and photochemical processes. The bromine atoms enhance the compound’s reactivity, allowing it to undergo various transformations. The molecular targets and pathways involved include interactions with light and other molecules, leading to the formation of excited states and subsequent reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Dibromoanthracene: Another brominated anthracene derivative with bromine atoms at the 9 and 10 positions.
1,8-Dibromoanthracene: Features bromine substitutions at the 1 and 8 positions.
2,6-Dibromoanthracene: Bromine atoms are substituted at the 2 and 6 positions.
Uniqueness
Anthracene, 1,9-dibromo- is unique due to its specific substitution pattern, which imparts distinct photophysical properties compared to other dibromoanthracene isomers. This makes it particularly valuable in applications requiring precise control over electronic and optical characteristics .
Eigenschaften
| 92610-89-4 | |
Molekularformel |
C14H8Br2 |
Molekulargewicht |
336.02 g/mol |
IUPAC-Name |
1,9-dibromoanthracene |
InChI |
InChI=1S/C14H8Br2/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14(16)13(10)12/h1-8H |
InChI-Schlüssel |
QBAJKUMKRXROET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=C2Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[3-(Ethanesulfonyl)propoxy]-4-(2-methylbutan-2-yl)benzene](/img/structure/B14363713.png)

